molecular formula C19H29N3O3 B14786430 Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Benzyl ((R)-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate

Cat. No.: B14786430
M. Wt: 347.5 g/mol
InChI Key: PSBXASJIQIQREC-UHFFFAOYSA-N
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Description

Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a pyrrolidine ring, and an amino acid derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Amino Acid Derivative: The amino acid derivative can be introduced through a coupling reaction, often using reagents such as carbodiimides.

    Attachment of the Benzyl Group: This step can be accomplished through a nucleophilic substitution reaction, where the benzyl group is introduced using benzyl halides.

    Final Coupling: The final step involves coupling the pyrrolidine derivative with the amino acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions, and scaling up the process to industrial levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(methyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.

    Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(propyl)carbamate: Similar structure but with a propyl group instead of an ethyl group.

Uniqueness

The uniqueness of Benzyl (®-1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(ethyl)carbamate lies in its specific combination of functional groups, which can confer unique reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylcarbamate

InChI

InChI=1S/C19H29N3O3/c1-4-22(19(24)25-13-15-8-6-5-7-9-15)16-10-11-21(12-16)18(23)17(20)14(2)3/h5-9,14,16-17H,4,10-13,20H2,1-3H3

InChI Key

PSBXASJIQIQREC-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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